Cas no 664362-19-0 (4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester)

4-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester is a versatile intermediate in organic synthesis, particularly valuable for its piperazine and tert-butyl ester functionalities. The compound features a 4-methoxyphenyl ketone group, enhancing its reactivity in nucleophilic addition and condensation reactions. Its tert-butyl carbamate (Boc) protecting group ensures stability under basic conditions while allowing selective deprotection under acidic conditions. This makes it useful in peptide and pharmaceutical synthesis, where controlled functional group manipulation is critical. The structural design also facilitates further derivatization, offering flexibility in constructing complex molecules. Its well-defined reactivity and protective group strategy make it a reliable choice for medicinal chemistry and drug development applications.
4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester structure
664362-19-0 structure
Product name:4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
CAS No:664362-19-0
MF:C18H26N2O4
MW:334.410045146942
MDL:MFCD06245548
CID:964019
PubChem ID:2771828

4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
    • tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
    • GL-0253
    • DTXSID60378116
    • 664362-19-0
    • MFCD06245548
    • AKOS005257297
    • tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate
    • MDL: MFCD06245548
    • Inchi: InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)13-16(21)14-5-7-15(23-4)8-6-14/h5-8H,9-13H2,1-4H3
    • InChI Key: GPKORTKXLLRQKP-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)c2ccc(cc2)OC

Computed Properties

  • Exact Mass: 334.18900
  • Monoisotopic Mass: 334.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.1Ų
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.126
  • Boiling Point: 466.1°C at 760 mmHg
  • Flash Point: 235.7°C
  • Refractive Index: 1.527
  • PSA: 59.08000
  • LogP: 2.30640
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester Security Information

4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB424444-5g
tert-Butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate; .
664362-19-0
5g
€722.60 2025-02-15
A2B Chem LLC
AH16450-50g
4-[2-(4-METHOXY-PHENYL)-2-OXO-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
664362-19-0 95+%
50g
$3463.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1197399-2g
tert-Butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
664362-19-0 98%
2g
¥9323.00 2024-05-04
A2B Chem LLC
AH16450-1g
4-[2-(4-METHOXY-PHENYL)-2-OXO-ETHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
664362-19-0 95+%
1g
$830.00 2024-04-19
abcr
AB424444-10 g
tert-Butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
664362-19-0
10g
€935.60 2023-04-24
abcr
AB424444-5 g
tert-Butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
664362-19-0
5g
€722.60 2023-04-24
abcr
AB424444-25 g
tert-Butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
664362-19-0
25g
€1361.60 2023-04-24
abcr
AB424444-1 g
tert-Butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
664362-19-0
1g
€467.00 2023-04-24
abcr
AB424444-1g
tert-Butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate; .
664362-19-0
1g
€467.00 2025-02-15
abcr
AB424444-10g
tert-Butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate; .
664362-19-0
10g
€935.60 2025-02-15

4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester Related Literature

Additional information on 4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester

Professional Introduction to 4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 664362-19-0)

4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester, identified by the CAS number 664362-19-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperazine class, which is well-documented for its versatile applications in drug development due to its unique structural and pharmacological properties. The presence of a 4-methoxy-phenyl group and a tert-butyl ester moiety further enhances its potential as a pharmacophore, making it a valuable candidate for the synthesis of novel therapeutic agents.

The structural configuration of 4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester encompasses several key functional groups that contribute to its reactivity and biological activity. The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are pivotal in treating conditions such as depression, anxiety, and neurodegenerative disorders. Additionally, the 4-methoxy-phenyl substituent introduces hydrophobicity and electronic properties that can influence binding affinity to biological targets. The 2-oxoethyl side chain and the tert-butyl ester group provide stability and control over metabolic degradation, making this compound an attractive intermediate in drug design.

In recent years, there has been a surge in research focused on developing novel piperazine derivatives with enhanced pharmacological profiles. The compound 4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester has been explored in several preclinical studies for its potential applications in central nervous system (CNS) disorders. Studies have indicated that modifications in the piperazine core can lead to compounds with improved selectivity and reduced side effects. The methoxy group on the aromatic ring has been shown to enhance binding interactions with certain receptors, while the tert-butyl ester provides a metabolic handle that can be selectively cleaved to yield active pharmaceutical ingredients (APIs).

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The presence of both the piperazine and ester functionalities allows for diverse chemical transformations, enabling chemists to modify its structure in various ways. For instance, the tert-butyl ester can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid, which can then be further functionalized. This flexibility makes 4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester a valuable building block for medicinal chemists seeking to develop new drug candidates.

Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug-like molecules. Molecular docking studies have been performed using 4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester as a lead compound to predict its interactions with various biological targets. These studies have suggested that it may exhibit inhibitory activity against enzymes involved in inflammation and pain pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This aligns with ongoing efforts to develop non-opioid analgesics with improved safety profiles.

The pharmaceutical industry has shown particular interest in piperazine derivatives due to their well-documented pharmacological effects. Compounds like trazodone and nefazodone are examples of piperazine-based drugs that have been successfully marketed for treating depression and anxiety disorders. The structural features of 4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester bear similarities to these established drugs, suggesting potential therapeutic applications in similar indications. Furthermore, its chemical stability under various conditions makes it an ideal candidate for formulation into oral or injectable dosage forms.

In conclusion, 4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 664362-19-0) represents a promising compound in the realm of pharmaceutical research. Its unique structural attributes, coupled with its synthetic versatility, position it as a valuable intermediate for developing novel therapeutic agents. Ongoing studies continue to explore its potential applications in treating CNS disorders, inflammation, and other diseases, underscoring its significance in modern drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:664362-19-0)4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
A1171601
Purity:99%/99%
Quantity:2g/10g
Price ($):899.0/1680.0